5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a piperazine ring, and a methoxyphenyl group
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . They can be incorporated into biologically active compounds through a Mannich reaction , which could suggest a potential interaction with its targets.
Biochemical Pathways
It is known that indole derivatives, which share a similar structure to this compound, can affect a wide range of biological activities . This suggests that the compound could potentially interact with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is known that piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could potentially have favorable ADME properties, impacting its bioavailability.
Result of Action
Given the broad range of biological activities associated with similar compounds , it is likely that the compound could have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 4-methoxyphenyl compounds under basic conditions.
Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing compounds.
Sulfonamide Formation: The final step involves the reaction of the thiophene derivative with sulfonamide reagents under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: It is used in pharmacological studies to understand its binding affinity and activity at various receptors.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as an anti-inflammatory or neuroprotective agent.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)pyrimidine .
- 4-(4-methoxyphenyl)-1-(2-(thiophen-2-yl)ethyl)piperazine .
Uniqueness
5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
5-ethyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-3-18-8-9-19(26-18)27(23,24)20-10-11-21-12-14-22(15-13-21)16-4-6-17(25-2)7-5-16/h4-9,20H,3,10-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNUZIYTUZOINZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.